molecular formula C14H13Cl3N2O4S2 B15184827 Benzenesulfonamide, N,N'-(2,2,2-trichloroethylidene)bis- CAS No. 85095-84-7

Benzenesulfonamide, N,N'-(2,2,2-trichloroethylidene)bis-

Cat. No.: B15184827
CAS No.: 85095-84-7
M. Wt: 443.8 g/mol
InChI Key: BUWOHYPRLJFBFH-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N,N’-(2,2,2-trichloroethylidene)bis- is a chemical compound characterized by its unique structure, which includes a trichloroethylidene group attached to two benzenesulfonamide moieties. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N,N’-(2,2,2-trichloroethylidene)bis- typically involves the reaction of benzenesulfonamide with trichloroethylene. One effective method involves the reaction of 4-methoxy-N,N-dichlorobenzenesulfonamide with trichloroethylene and phenylacetylene . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment and catalysts to facilitate the reaction.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N,N’-(2,2,2-trichloroethylidene)bis- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . This inhibition disrupts the pH regulation in tumor cells, leading to their apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, N,N’-(2,2,2-trichloroethylidene)bis- is unique due to its dual benzenesulfonamide structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

85095-84-7

Molecular Formula

C14H13Cl3N2O4S2

Molecular Weight

443.8 g/mol

IUPAC Name

N-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]benzenesulfonamide

InChI

InChI=1S/C14H13Cl3N2O4S2/c15-14(16,17)13(18-24(20,21)11-7-3-1-4-8-11)19-25(22,23)12-9-5-2-6-10-12/h1-10,13,18-19H

InChI Key

BUWOHYPRLJFBFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(C(Cl)(Cl)Cl)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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